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molecular formula C11H18O2 B7936439 Methyl 2-(4,4-dimethylcyclohexylidene)acetate

Methyl 2-(4,4-dimethylcyclohexylidene)acetate

Cat. No. B7936439
M. Wt: 182.26 g/mol
InChI Key: WUVAORMRPHFIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563742B2

Procedure details

To a stirred solution of the above alkene (100 mg, 0.54 mmol) in a mixture of ethyl acetate-methanol (0.8 mL, 1:1) was added Pd—C (10 mg, 20% on activated carbon) and the resultant mixture was stirred under hydrogen pressure (50 psi) for 2 h in a resealable glass pressure vessel equipped with a manometer and pressure valve. The catalyst was filtered off using a pad of Celite® and the Celite® pad was washed with an ethyl acetate-methanol mixture (1:1, about 10 mL). The combined filtrate was concentrated under reduced pressure to give the desired (4,4-dimethyl-cyclohexyl)-acetic acid methyl ester (80 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
ethyl acetate methanol
Quantity
0.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH:4]=[C:5]1[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[CH2:7][CH2:6]1>C(OCC)(=O)C.CO.[Pd]>[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH:5]1[CH2:10][CH2:9][C:8]([CH3:11])([CH3:12])[CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC(C=C1CCC(CC1)(C)C)=O
Name
ethyl acetate methanol
Quantity
0.8 mL
Type
solvent
Smiles
C(C)(=O)OCC.CO
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a manometer and pressure valve
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
the Celite® pad was washed with an ethyl acetate-methanol mixture (1:1, about 10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(CC1CCC(CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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